

# Technical Support Center: Resolving Isobaric Interference in Betamethasone Metabolite Analysis

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	<i>Betamethasone <math>\beta</math>-D-Glucuronide Sodium Salt</i>
CAS No.:	<i>105088-07-1</i>
Cat. No.:	<i>B563404</i>

[Get Quote](#)

Welcome to the technical support center for advanced bioanalytical challenges. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of betamethasone metabolite analysis. Isobaric interference is a significant hurdle that can compromise data integrity, leading to inaccurate quantification and flawed pharmacokinetic assessments.

This document moves beyond standard protocols to explain the underlying principles of interference and provide field-proven troubleshooting strategies. Our goal is to empower you with the knowledge to not only solve existing issues but also to anticipate and prevent them in future assays.

## Frequently Asked Questions (FAQs): The First Line of Defense

This section addresses the most common questions regarding isobaric interference in corticosteroid analysis.

Q1: What is isobaric interference and why is it a critical problem in betamethasone analysis?

A: Isobaric interference occurs when two or more distinct chemical compounds have the same nominal mass-to-charge ratio ( $m/z$ ), making them indistinguishable by a low-resolution mass spectrometer.[1] In the analysis of betamethasone, this is a particularly critical issue because its primary isomeric epimer, dexamethasone, has the exact same elemental formula ( $C_{22}H_{29}FO_5$ ) and, therefore, the same exact mass.[2][3] Furthermore, betamethasone metabolism can produce isomeric metabolites, such as betamethasone-17-propionate and betamethasone-21-propionate, which also share the same mass.[4][5] Failure to resolve these interferents leads to overestimation of the target analyte, invalidating the quantitative results of a study.

Q2: Besides dexamethasone, what are other potential sources of isobaric interference?

A: While dexamethasone is the most cited example, other sources can include:

- **Isomeric Metabolites:** The metabolic processes of hydroxylation, oxidation, or reduction can occur at different positions on the steroid backbone, producing isomers with identical masses but different structures.[6][7] For instance, different monohydroxylated metabolites of betamethasone would be isobaric.
- **Endogenous Steroids:** The biological matrix itself contains a complex mixture of endogenous steroids. While most will have different masses, some may have masses close enough to interfere, especially if they form adducts that match the  $m/z$  of the target analyte.
- **Co-eluting Prodrugs or Related Compounds:** In analyzing pharmaceutical formulations, related substances or prodrug esters might co-elute and interfere.[8] For example, different ester forms of betamethasone might produce in-source fragments that are isobaric with a target metabolite.[9]

Q3: My lab uses a standard triple quadrupole LC-MS/MS system. Isn't Multiple Reaction Monitoring (MRM) supposed to eliminate interferences?

A: MRM provides a significant layer of selectivity by monitoring a specific fragmentation pathway (precursor ion → product ion). However, it is not foolproof against dedicated isobaric interferences. If an interfering compound not only has the same precursor mass but also fragments to produce a product ion of the same mass as the analyte, the interference will persist.<sup>[9]</sup> This is a known issue with epimers like betamethasone and dexamethasone, which can exhibit very similar fragmentation patterns.<sup>[2][3]</sup> Therefore, while MRM enhances specificity, it cannot replace the absolute necessity of chromatographic separation for these challenging cases.

Q4: What are the first indicators in my data that suggest an unresolved isobaric interference?

A: Be vigilant for the following red flags:

- **Poor Peak Shape:** Unresolved or partially resolved compounds often lead to fronting, tailing, or broad, asymmetric peaks.
- **Inconsistent Ion Ratios:** If you are monitoring multiple MRM transitions for your analyte, the ratio of the quantifier to qualifier ions should remain constant across all standards and samples. A drifting ion ratio is a strong indicator of an underlying interference.
- **Incurred Sample Reanalysis (ISR) Failures:** If your validation passes but samples from dosed subjects fail ISR testing, it may be due to an interfering metabolite that was not present in the spiked calibration standards.
- **Unexplained Matrix Effects:** While often attributed to ion suppression or enhancement, inconsistent matrix effects across different sample lots can sometimes be traced back to variable levels of an endogenous isobaric interferent.<sup>[10]</sup>

## Troubleshooting Guide: From Problem to Solution

This section provides structured guidance for specific experimental problems.

### Problem 1: Poor Chromatographic Resolution Between Betamethasone and Dexamethasone

**Probable Cause:** The subtle structural difference between these 16-methyl epimers requires a highly optimized chromatographic method to resolve. Standard C18 columns and generic

gradients are often insufficient.[3]

Solution Pathway:

- Column Chemistry Selection:
  - Action: Switch from a standard C18 column to one with a different selectivity. Phenyl-hexyl or biphenyl phases can offer alternative pi-pi interactions that may enhance separation. For more challenging separations, pentafluorophenyl (PFP) columns provide unique dipole-dipole and shape selectivity interactions beneficial for steroid isomers.
  - Rationale: Relying solely on hydrophobicity (the primary mechanism of C18) is not enough to resolve compounds with such similar structures and polarities. Alternative stationary phases introduce different interaction mechanisms that can exploit the subtle differences in the spatial arrangement of the molecules.[2]
- Mobile Phase Optimization:
  - Action: Methodically adjust the mobile phase composition. Start by varying the organic solvent (e.g., compare acetonitrile vs. methanol). Methanol, being a proton donor, can form different hydrogen bonds with the analytes compared to aprotic acetonitrile, altering selectivity. Also, optimize the buffer concentration (e.g., 0.05 M ammonium acetate) and pH.[2][11]
  - Rationale: Mobile phase modifiers directly influence the ionization state of the analytes and their interaction with the stationary phase. Even minor adjustments can significantly impact retention and resolution.
- Temperature and Flow Rate Adjustment:
  - Action: Systematically evaluate the effect of column temperature (e.g., in 5°C increments from 30°C to 50°C).[5][8] Lowering the flow rate can also increase the number of theoretical plates and improve resolution, albeit at the cost of longer run times.
  - Rationale: Temperature affects mobile phase viscosity and the kinetics of mass transfer between the mobile and stationary phases. Higher temperatures can improve peak efficiency but may sometimes reduce selectivity. Finding the optimal balance is key.

## Problem 2: A Single Chromatographic Peak Shows Multiple Precursor Ions or Inconsistent Fragment Spectra

**Probable Cause:** This is a classic sign of co-eluting isobaric compounds. Your chromatography is not separating two or more species that have the same retention time but different structures (and thus, potentially different fragmentation patterns or adducts).

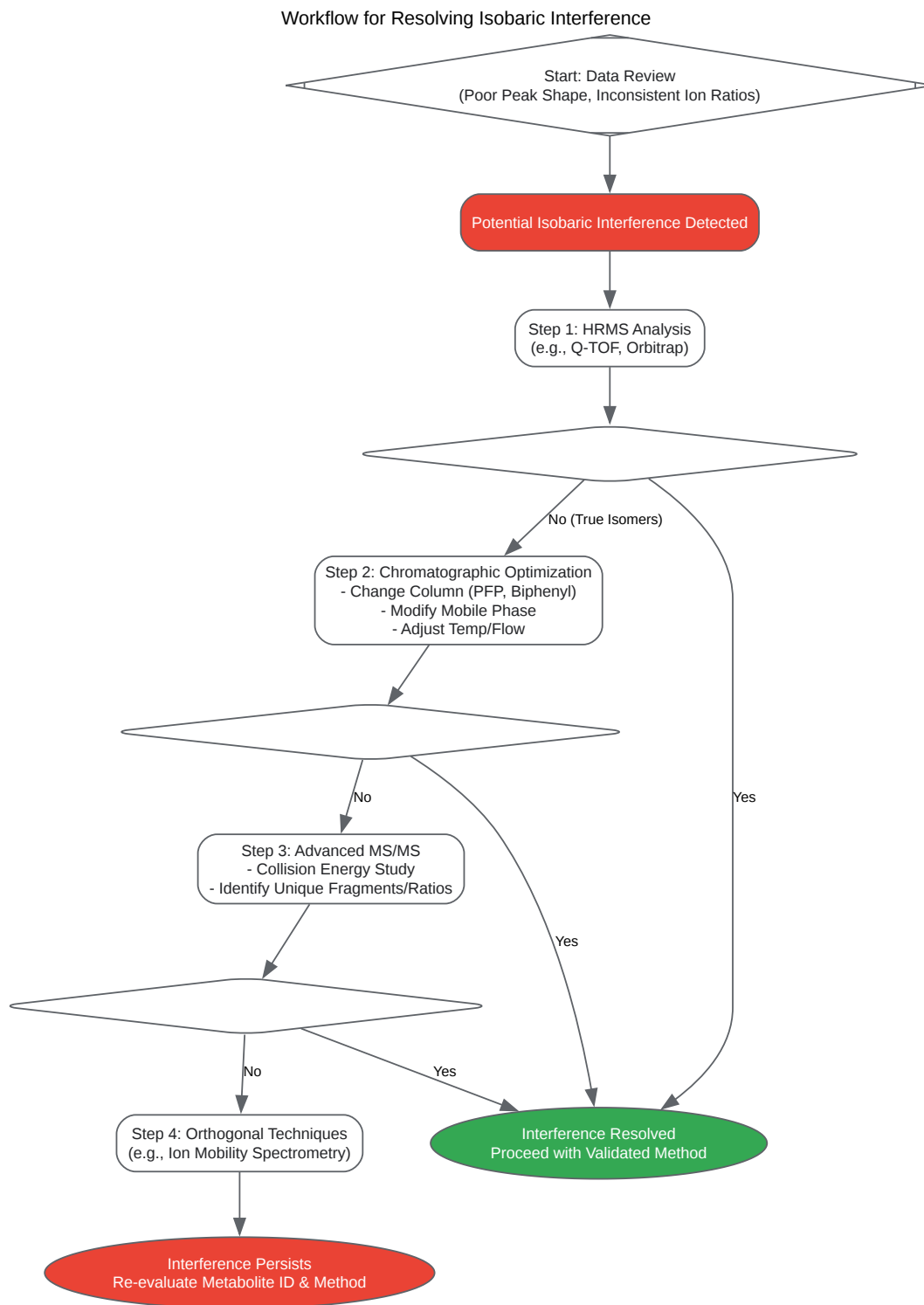
**Solution Pathway:**

- **Employ High-Resolution Mass Spectrometry (HRMS):**
  - **Action:** If available, analyze the sample on an HRMS instrument like a Q-TOF or Orbitrap.
  - **Rationale:** HRMS can distinguish between compounds with very small mass differences. While true isomers like betamethasone/dexamethasone have identical exact masses, other potential interferents may have the same nominal mass but a slightly different exact mass due to variations in their elemental composition (e.g.,  $C_{12}H_{12}O$  vs.  $C_{11}H_8O_2$ ). HRMS can resolve these differences.
- **Refine MS/MS Fragmentation (Tandem MS):**
  - **Action:** For isomers with identical exact masses, perform detailed fragmentation experiments. Systematically vary the collision energy and analyze the full product ion scan for both the pure standard and the suspect peak in the sample.
  - **Rationale:** Even isomers often exhibit different fragmentation efficiencies or unique product ions at different collision energies. Betamethasone and dexamethasone, for example, can be distinguished by the relative abundance of certain fragment ions.<sup>[2][11]</sup> This allows for the selection of highly specific MRM transitions that can differentiate the compounds even if they co-elute.
- **Implement an Advanced Separation/Detection Workflow:**
  - **Action:** If chromatographic and standard MS/MS methods fail, consider techniques like Ion Mobility Spectrometry (IMS).

- Rationale: IMS separates ions based on their size, shape, and charge in the gas phase. Isomers, having different three-dimensional structures, will have different drift times through the ion mobility cell, providing an orthogonal separation mechanism to both liquid chromatography and mass spectrometry.

## Workflow for Investigating and Resolving Isobaric Interference

The following diagram outlines a systematic approach to tackling potential isobaric interference issues in your analytical workflow.



[Click to download full resolution via product page](#)

Caption: A decision-tree workflow for identifying and resolving isobaric interference.

## Experimental Protocols & Data Tables

### Protocol 1: Baseline Chromatographic Separation of Betamethasone and Dexamethasone

This protocol provides a starting point for achieving the critical separation of betamethasone from its epimer, dexamethasone, and is adapted from established methods.[\[2\]](#)[\[8\]](#)[\[12\]](#)

- LC System: UHPLC system capable of binary gradient operation.
- Column: Zorbax Eclipse XDB-C8 or Luna C8 (5  $\mu$ m, 4.6 x 150 mm).
- Mobile Phase A: 0.05 M Ammonium Acetate in Water.
- Mobile Phase B: Acetonitrile.
- Gradient Program:
  - 0-2 min: 30% B
  - 2-12 min: Linear gradient to 70% B
  - 12-13 min: Linear gradient to 90% B
  - 13-15 min: Hold at 90% B
  - 15.1-18 min: Return to 30% B (re-equilibration).
- Flow Rate: 0.8 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5  $\mu$ L.
- System Suitability: Inject a mix of betamethasone and dexamethasone. The resolution between the two peaks should be  $\geq 1.5$ .

### Data Tables for Reference

Table 1: Physicochemical Properties of Betamethasone and Key Interferents

Compound	Molecular Formula	Monoisotopic Mass (Da)	Notes
Betamethasone	C <sub>22</sub> H <sub>29</sub> FO <sub>5</sub>	392.1999	Target Analyte[13]
Dexamethasone	C <sub>22</sub> H <sub>29</sub> FO <sub>5</sub>	392.1999	Epimer; primary interferent[2]
6β-Hydroxybetamethasone	C <sub>22</sub> H <sub>29</sub> FO <sub>6</sub>	408.1948	Major Metabolite[14]
Betamethasone 17-propionate	C <sub>25</sub> H <sub>33</sub> FO <sub>6</sub>	448.2261	Isomeric with 21-propionate[5]
Betamethasone 21-propionate	C <sub>25</sub> H <sub>33</sub> FO <sub>6</sub>	448.2261	Isomeric with 17-propionate[5]

Table 2: Example MRM Transitions for Betamethasone Analysis in Positive Ionization Mode

Note: Optimal collision energies must be determined empirically on the specific instrument being used.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Use
Betamethasone	393.2	373.2	Quantifier[15]
Betamethasone	393.2	355.2	Qualifier
6β-Hydroxybetamethasone	409.2	371.2	Quantifier
6β-Hydroxybetamethasone	409.2	335.2	Qualifier

## Regulatory Considerations and Method Validation

Any method developed to resolve isobaric interference must be rigorously validated according to regulatory guidelines, such as those from the FDA.[16][17]

- **Selectivity:** The core of this entire guide. You must demonstrate that the method is selective for the analyte in the presence of interferents. This involves analyzing blank matrix from at least six individual sources and showing no significant response at the retention time of the analyte. Spiked samples containing potential interferents (like dexamethasone) must also be analyzed to prove separation and lack of contribution to the analyte signal.[17]
- **Specificity:** In addition to selectivity, specificity ensures that the signal you are measuring is solely from your target analyte. The use of qualifier ion ratios and, where possible, HRMS, provides strong evidence for specificity.
- **Matrix Effect:** Must be evaluated to ensure that co-eluting endogenous components do not suppress or enhance the ionization of the analyte, leading to inaccurate results.[10]

By systematically applying the principles of chromatography and mass spectrometry, and validating the final method against stringent regulatory standards, researchers can overcome the challenge of isobaric interference and generate reliable, high-quality data in the analysis of betamethasone and its metabolites.

## References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9782, Betamethasone. Retrieved from [\[Link\]](#)
- Donohue, D. L., & Young, J. P. (n.d.). Removal of Isobaric Interferences by Resonance Ionization Mass Spectrometry. SPIE Digital Library. Retrieved from [\[Link\]](#)
- Drugs.com (n.d.). Betamethasone (systemic). Retrieved from [\[Link\]](#)
- Pérez-Mañá, C., Farré, M., de la Torre, R., & Ventura, R. (2015). Detection and characterization of betamethasone metabolites in human urine by LC-MS/MS. *Drug Testing and Analysis*, 7(9), 810-822. Retrieved from [\[Link\]](#)

- Dołowy, M., & Pyka, A. (2014). TLC-DENSITOMETRIC METHOD FOR QUALITATIVE ANALYSIS OF BETAMETHASONE AND ITS RELATED COMPOUNDS IN PHARMACAUTICAL PREPARATIONS. *Acta Poloniae Pharmaceutica*, 71(6), 921-929. Retrieved from [\[Link\]](#)
- García-Gómez, D., Gschwend, F. J., & Zenobi, R. (2022). Resolving isobaric interferences in direct infusion tandem mass spectrometry. *Rapid Communications in Mass Spectrometry*, 36(10), e9284. Retrieved from [\[Link\]](#)
- Van der Vlis, E., Mazereeuw, M., Tjaden, U. R., Irth, H., & van der Greef, J. (2004). Analysis of betamethasone, dexamethasone and related compounds by liquid chromatography/electrospray mass spectrometry. *Rapid Communications in Mass Spectrometry*, 18(6), 678-684. Retrieved from [\[Link\]](#)
- García-Gómez, D., Gschwend, F. J., & Zenobi, R. (2022). Resolving isobaric interferences in direct infusion tandem mass spectrometry. *Rapid Communications in Mass Spectrometry*, 36(10), e9284. Retrieved from [\[Link\]](#)
- Hirata, T. (2004). New Reduction Technique for Isobaric Interferences on Ba Using ICP-Mass Spectrometry. *Journal of the Mass Spectrometry Society of Japan*, 52(3), 139-143. Retrieved from [\[Link\]](#)
- Thomas, R. (n.d.). Isobaric Interferences, Ways to Compensate for Spectral Interferences. In *Practical Guide to ICP-MS*. Retrieved from [\[Link\]](#)
- PharmaCompass. (n.d.). Betamethasone. Retrieved from [\[Link\]](#)
- Rodrigues, G. F. P., Benzi, J. R. L., Marques, M. P., Moisés, E. C. D., Lanchote, V. L., & Marcolin, A. C. (2020). HPLC-MS/MS method for determination of betamethasone in human plasma with application to a dichorionic twin pregnancy pharmacokinetic and placental transfers studies. *Brazilian Journal of Pharmaceutical Sciences*, 56. Retrieved from [\[Link\]](#)
- Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Dexamethasone and Betamethasone. Retrieved from [\[Link\]](#)
- Skrabalak, D. S., & Henion, J. D. (1985). Quantitative determination of betamethasone and its major metabolite in equine urine by micro-liquid chromatography-mass spectrometry.

Journal of Chromatography B: Biomedical Sciences and Applications, 341, 261-269.

Retrieved from [[Link](#)]

- Butler, J., & Gray, C. H. (1970). The metabolism of betamethasone. The Journal of endocrinology, 46(3), 379-390. Retrieved from [[Link](#)]
- Dołowy, M., & Pyka, A. (2014). TLC-Densitometric method for qualitative analysis of betamethasone and its related compounds in pharmaceutical preparations. Acta Poloniae Pharmaceutica, 71(6), 921-929. Retrieved from [[Link](#)]
- Inamdar, S., Inamdar, N., & Sawant, S. (2012). Development and Validation of Stability-indicating HPLC Method for Betamethasone Dipropionate and Related Substances in Topical Formulation. Indian Journal of Pharmaceutical Sciences, 74(2), 107-115. Retrieved from [[Link](#)]
- Bel-Lamlhiniti, Z., El-Bardai, S., & El-Abbes-Nejjar, A. (2016). Development and Validation of a RP-HPLC Method for Simultaneous Determination of Betamethasone and Sodium Benzoate in Pharmaceutical Formulation. Indian Journal of Pharmaceutical Sciences, 78(3), 399-407. Retrieved from [[Link](#)]
- Shaik, M., & G, S. (2018). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF BETAMETHASONE BY USING UV SPECTROPHOTOMETRY. Asian Journal of Pharmaceutical and Clinical Research, 11(10), 453-456. Retrieved from [[Link](#)]
- Markovich, R. J., & Munson, J. W. (2008). Development and validation of a stability-indicating RP-HPLC method for assay of betamethasone and estimation of its related compounds. Journal of Pharmaceutical and Biomedical Analysis, 48(2), 315-329. Retrieved from [[Link](#)]
- Schänzer, W., Horning, S., & Thevis, M. (2002). Excretion Study: Betamethasone-17,21-propionate Ointment and Possible Metabolites in Man Analyzed with LC-MSn. Recent advances in doping analysis (10). Retrieved from [[Link](#)]
- Patel, D. R., Patel, P., & Patel, C. N. (2023). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR SIMULTANEOUS ESTIMATION OF CALCIPOTRIOL AND BETAMETHASONE IN THEIR FORMULATION: A COMPREHENSIVE REVIEW. International Journal of Novel Research and Development, 8(6). Retrieved from [[Link](#)]

- Inamdar, S., Inamdar, N., & Sawant, S. (2012). Development and Validation of Stability-indicating HPLC Method for Betamethasone Dipropionate and Related Substances in Topical Formulation. *Indian Journal of Pharmaceutical Sciences*, 74(2), 107-115. Retrieved from [\[Link\]](#)
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [\[Link\]](#)
- U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [\[Link\]](#)
- MIT OpenCourseWare. (n.d.). Isobaric interferences in ICPMS. Retrieved from [\[Link\]](#)
- Xu, X., Lan, J., & Korfmacher, W. A. (2005). Isobaric Metabolite Interferences and the Requirement for Close Examination of Raw Data in Addition to Stringent Chromatographic Separations in Liquid chromatography/tandem Mass Spectrometric Analysis of Drugs in Biological Matrix. *Rapid Communications in Mass Spectrometry*, 19(2), 159-164. Retrieved from [\[Link\]](#)
- U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. Retrieved from [\[Link\]](#)
- U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. Retrieved from [\[Link\]](#)
- Spectroscopy Online. (n.d.). A Pragmatic Approach to Managing Interferences in ICP-MS. Retrieved from [\[Link\]](#)
- Teixeira, L. S., et al. (2014). An LC-MS/MS-ESI method for the quantification of betamethasone in bioequivalence studies. *Journal of the Brazilian Chemical Society*, 25(3), 415-422. Retrieved from [\[Link\]](#)
- Van der Vlis, E., Mazereeuw, M., Tjaden, U. R., Irth, H., & van der Greef, J. (2004). Analysis of betamethasone, dexamethasone and related compounds by liquid chromatography/electrospray mass spectrometry. *Rapid Communications in Mass Spectrometry*, 18(6), 678-684. Retrieved from [\[Link\]](#)

- Thevis, M., et al. (2006). The Separation of Betamethasone from Dexamethasone by Using LC/MS/MS Technique with Triple Quadrupole and Excretion Studies of D. In Recent Advances In Doping Analysis (14). Retrieved from [\[Link\]](#)
- Salem, I. I., Alkhatib, H. A., & Najib, N. M. (2011). LC-MS/MS Determination of Betamethasone and Its Phosphate and Acetate Esters in Human Plasma After Sample Stabilization. Journal of Chromatographic Science, 49(10), 748-755. Retrieved from [\[Link\]](#)
- Zhong, D., et al. (2008). Determination of betamethasone and betamethasone 17-monopropionate in human plasma by liquid chromatography-positive/negative electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 872(1-2), 105-110. Retrieved from [\[Link\]](#)
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [\[Link\]](#)
- Odenkirk, M.T., et al. (2025). Mass Spectrometer (MS) troubleshooting guide. Alliance Bioersivity International - CIAT. Retrieved from [\[Link\]](#)
- Li, X., et al. (2015). Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study. Journal of Chromatography B, 983-984, 1-7. Retrieved from [\[Link\]](#)
- Wang, L., et al. (2023). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Analytical Chemistry, 95(20), 7858-7866. Retrieved from [\[Link\]](#)
- Teixeira, L. S., et al. (2014). An LC-MS/MS-ESI Method for the Quantification of Betamethasone in Bioequivalence Studies. Journal of the Brazilian Chemical Society, 25(3), 415-422. Retrieved from [\[Link\]](#)

### ***Need Custom Synthesis?***

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. Isobaric Interferences, Ways to Compensate for Spectral Interferences \[ebrary.net\]](#)
- [2. Analysis of betamethasone, dexamethasone and related compounds by liquid chromatography/electrospray mass spectrometry - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. dshs-koeln.de \[dshs-koeln.de\]](#)
- [4. dshs-koeln.de \[dshs-koeln.de\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. Detection and characterization of betamethasone metabolites in human urine by LC-MS/MS - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [7. Betamethasone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com \[pharmacompass.com\]](#)
- [8. Development and Validation of Stability-indicating HPLC Method for Betamethasone Dipropionate and Related Substances in Topical Formulation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [10. researchgate.net \[researchgate.net\]](#)
- [11. researchgate.net \[researchgate.net\]](#)
- [12. scielo.br \[scielo.br\]](#)
- [13. Betamethasone | C22H29FO5 | CID 9782 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [14. Quantitative determination of betamethasone and its major metabolite in equine urine by micro-liquid chromatography-mass spectrometry - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [15. akjournals.com \[akjournals.com\]](#)
- [16. fda.gov \[fda.gov\]](#)
- [17. fda.gov \[fda.gov\]](#)
- [To cite this document: BenchChem. \[Technical Support Center: Resolving Isobaric Interference in Betamethasone Metabolite Analysis\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b563404/docs#technical-support-center-resolving-isobaric-interference-in-betamethasone-metabolite-analysis\]](#)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)